molecular formula C12H15NO B8633959 N-cyclobutylidene-1-(4-methoxyphenyl)methanamine

N-cyclobutylidene-1-(4-methoxyphenyl)methanamine

Cat. No. B8633959
M. Wt: 189.25 g/mol
InChI Key: FJRQTAYJYSVNGA-UHFFFAOYSA-N
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Patent
US08691810B2

Procedure details

A solution of (4-methoxyphenyl)methanamine (9.26 mL, 71.3 mmol) and cyclobutanone (5.35 mL, 71.3 mmol) in anhydrous ethyl ether (70 mL) was treated with activated 4 angstrom molecular sieves (2.5 g). The mixture was stirred vigorously for 16 hours at ambient temperature. The reaction mixture was filtered, and the sieves were washed with ethyl ether. The filtrate was concentrated under reduced pressure with no heat. The title compound was stored under nitrogen and used without further purification. MS DCI(+) m/z 190.3 [M+H]+.
Quantity
9.26 mL
Type
reactant
Reaction Step One
Quantity
5.35 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][NH2:10])=[CH:5][CH:4]=1.[C:11]1(=O)[CH2:14][CH2:13][CH2:12]1>C(OCC)C>[C:11]1(=[N:10][CH2:9][C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[CH2:14][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
9.26 mL
Type
reactant
Smiles
COC1=CC=C(C=C1)CN
Name
Quantity
5.35 mL
Type
reactant
Smiles
C1(CCC1)=O
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously for 16 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the sieves were washed with ethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure with no heat
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C1(CCC1)=NCC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.